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molecular formula C14H12O4S B599143 3'-Methanesulfonyl-biphenyl-4-carboxylic acid CAS No. 16734-97-7

3'-Methanesulfonyl-biphenyl-4-carboxylic acid

Cat. No. B599143
M. Wt: 276.306
InChI Key: RWAWRKUMDYQUNW-UHFFFAOYSA-N
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Patent
US08008301B2

Procedure details

Procedure HH: To a stirring solution of 3′-Methanesulfonyl-biphenyl-4-carboxylic acid methyl ester (1.0 mmol) in 1:1 methanol/tetrahydrofuran (0.15M), add 2N sodium hydroxide (3.0 mmol) and heat to reflux for 1 hour. After this time, remove the heat and concentrate in vacuo. Wash with 1N hydrochloric acid and water while extracting with 10% isopropanol/dichloromethane. Concentrate the organic layer in vacuo to yield the title compound. MS (m/e): 275.1 (M−1)
Name
3′-Methanesulfonyl-biphenyl-4-carboxylic acid methyl ester
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=2)=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+]>CO.O1CCCC1>[CH3:20][S:17]([C:13]1[CH:12]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=1)(=[O:18])=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
3′-Methanesulfonyl-biphenyl-4-carboxylic acid methyl ester
Quantity
1 mmol
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C1=CC(=CC=C1)S(=O)(=O)C
Name
Quantity
3 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After this time, remove the
TEMPERATURE
Type
TEMPERATURE
Details
heat
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
WASH
Type
WASH
Details
Wash with 1N hydrochloric acid and water
EXTRACTION
Type
EXTRACTION
Details
while extracting with 10% isopropanol/dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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